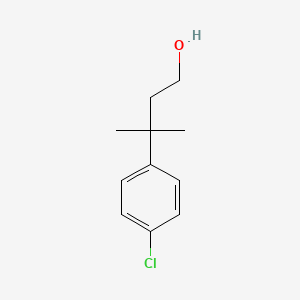
3-(4-Chlorophenyl)-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-3-methylbutan-1-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methylbutan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Reagents: 4-chlorobenzaldehyde, isobutylmagnesium bromide, water
Solvent: Anhydrous ether
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-3-methylbutan-2-one, 3-(4-Chlorophenyl)-3-methylbutanoic acid
Reduction: 3-(4-Chlorophenyl)-3-methylbutane
Substitution: Various substituted chlorophenyl derivatives
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-3-methylbutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-3-methylbutan-2-one
- 3-(4-Chlorophenyl)-3-methylbutanoic acid
- 3-(4-Chlorophenyl)-3-methylbutane
Uniqueness
3-(4-Chlorophenyl)-3-methylbutan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15ClO |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-11(2,7-8-13)9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 |
Clé InChI |
WCHYEQNVUYZMHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCO)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)


![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)





